molecular formula C11H13NO B1588306 3-Pyrrolidin-1-ylbenzaldehyde CAS No. 857283-89-7

3-Pyrrolidin-1-ylbenzaldehyde

Cat. No.: B1588306
CAS No.: 857283-89-7
M. Wt: 175.23 g/mol
InChI Key: KELYFFMWYRNGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidin-1-ylbenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a pyrrolidine ring at the third position. This compound is of significant interest in organic chemistry due to its unique structure, which combines the reactivity of an aldehyde group with the stability and versatility of a pyrrolidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-1-ylbenzaldehyde typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine. The process can be carried out under basic conditions using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the pyrrolidine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) has also been reported to improve the reaction rate and reduce the overall reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidin-1-ylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products:

    Oxidation: 3-Pyrrolidin-1-ylbenzoic acid.

    Reduction: 3-Pyrrolidin-1-ylbenzyl alcohol.

    Substitution: 3-Nitro-1-pyrrolidinobenzaldehyde (nitration product).

Scientific Research Applications

3-Pyrrolidin-1-ylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-1-ylbenzaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many bioactive compounds.

    Benzaldehyde: An aromatic aldehyde used in the synthesis of various organic compounds.

    3-Pyrrolidin-1-ylbenzoic acid:

Uniqueness: 3-Pyrrolidin-1-ylbenzaldehyde is unique due to the combination of the reactive aldehyde group and the stable pyrrolidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8-9H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELYFFMWYRNGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428192
Record name 3-Pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-89-7
Record name 3-(1-Pyrrolidinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyrrolidin-1-ylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Pyrrolidin-1-ylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Pyrrolidin-1-ylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Pyrrolidin-1-ylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Pyrrolidin-1-ylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Pyrrolidin-1-ylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.